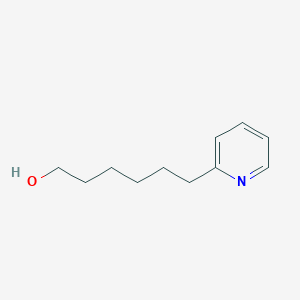
Ethyl 2-benzoylamino-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzoylamino-3-oxobutanoate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 2-benzamido-3-oxobutanoate involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the reaction of ethyl 2-benzamido-3-oxobutanoate with phosphorus oxychloride under reflux for 1.5 hours. The reaction mixture is then cooled and concentrated under reduced pressure to yield a brown syrup, which is dissolved in dichloromethane. The solution is washed with water, saturated sodium carbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to give ethyl 5-methyl-2-phenyloxazole-4-carboxylate as a brown oil with a 91% yield.
Industrial Production Methods
Industrial production methods for ethyl 2-benzamido-3-oxobutanoate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzoylamino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-benzoylamino-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Industry: It is used in the synthesis of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-benzamido-3-oxobutanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the benzamido group.
Methyl 2-benzamido-3-oxobutanoate: Similar in structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxobutanoate: Similar in structure but lacks the benzamido group.
Uniqueness
Ethyl 2-benzoylamino-3-oxobutanoate is unique due to the presence of both the benzamido and oxobutanoate groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
ethyl 2-benzamido-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)14-12(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,14,16) |
Clé InChI |
XGXOFKXQSDMAFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)



![[2-Methyl-4-p-tolyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8537917.png)



